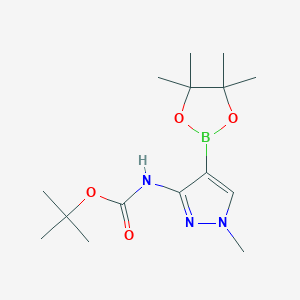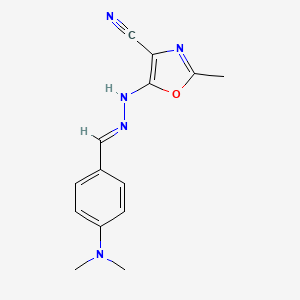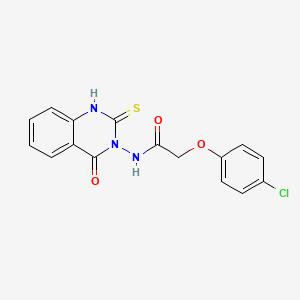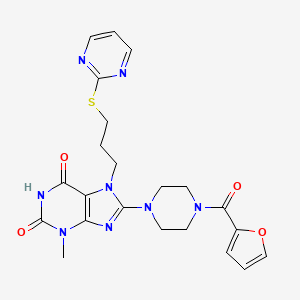![molecular formula C6H9NO2S B2625436 2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1157110-13-8](/img/structure/B2625436.png)
2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol is a chemical compound with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol . It is part of the oxazole family, which is known for its wide spectrum of biological activities . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 1,2-oxazole derivatives with thiol-containing compounds under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring and the sulfanyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol can be compared with other similar compounds, such as:
2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid: This compound also contains an oxazole ring and a sulfanyl group but has different substituents, leading to distinct chemical and biological properties.
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide: Another oxazole derivative with unique biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(1,2-oxazol-5-ylmethylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c8-3-4-10-5-6-1-2-7-9-6/h1-2,8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGURMNNJNCDJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CSCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2625355.png)
![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)
![N-(3-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2625359.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2625361.png)

![6-chloro-5-methyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2625363.png)

![Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2625367.png)
![1-[(3-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2625368.png)
![5-Bromo-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2625370.png)



